molecular formula C15H17N3O B2370626 N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide CAS No. 2411291-51-3

N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide

Cat. No.: B2370626
CAS No.: 2411291-51-3
M. Wt: 255.321
InChI Key: JHFNTYOUNBZEGA-UHFFFAOYSA-N
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Description

N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide is a chemical compound with the molecular formula C15H17N3O and a molecular weight of 255.321 g/mol. This compound features a cyano group, a pyridinyl group, and a cyclohexyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide involves several steps. One common method includes the reaction of 4-cyano-4-pyridin-2-ylcyclohexanone with propargylamine under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the pyridinyl group can be replaced by other functional groups. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon.

Scientific Research Applications

N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for complex chemical structures.

Mechanism of Action

The mechanism of action of N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and pyridinyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide can be compared with similar compounds such as:

    Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.

    Osimertinib: An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer.

    Pyrotinib: A tyrosine kinase inhibitor under investigation for its potential use in treating HER2-positive breast cancer. The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical and biological applications.

Properties

IUPAC Name

N-(4-cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-2-14(19)18-12-6-8-15(11-16,9-7-12)13-5-3-4-10-17-13/h2-5,10,12H,1,6-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFNTYOUNBZEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCC(CC1)(C#N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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